molecular formula C18H17N3OS B5653206 1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5653206
M. Wt: 323.4 g/mol
InChI Key: GRPMGPRDFRNCPX-UHFFFAOYSA-N
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Description

The compound of interest is likely to be synthesized for its potential applications in materials science, pharmaceuticals, or as a precursor for more complex chemical syntheses. Derivatives of 1,2,4-triazole and biphenyl groups are known for their diverse chemical functionalities and have been explored for various biological and industrial applications.

Synthesis Analysis

Synthesis of derivatives similar to the compound often involves nucleophilic substitution reactions, cycloadditions, or the use of organometallic reagents. For example, novel derivatives have been synthesized by reacting substituted 1H-1,2,4-triazole with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux, indicating the potential methods for synthesizing complex triazole derivatives (Liu et al., 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly employed to determine the molecular structure of such compounds. For instance, the structure of certain ferrocenyl-ethanone derivatives was established by X-ray crystallography, showcasing the utility of these techniques in elucidating molecular geometry and electronic structure (Liu et al., 2010).

Chemical Reactions and Properties

Compounds with the 1,2,4-triazole moiety often engage in reactions typical of heterocyclic compounds, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their chemical properties can be significantly influenced by the substituents on the triazole ring and adjacent groups.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and stability of these compounds can vary widely depending on the specific substituents and overall molecular structure. Optical properties like UV-vis absorption and fluorescence might also be of interest for materials science applications, as seen in derivatives displaying specific absorption and emission characteristics (Liu et al., 2010).

properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-19-20-18(21(13)2)23-12-17(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPMGPRDFRNCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7005922

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